![molecular formula C16H16N2 B3258097 N,1-Dimethyl-N-phenyl-1H-indol-3-amine CAS No. 30065-72-6](/img/structure/B3258097.png)
N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Overview
Description
N,1-Dimethyl-N-phenyl-1H-indol-3-amine , also known as DIMPA , is an organic compound with the following chemical formula: C₁₇H₁₆N₂ . It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus. The indole scaffold is found in various synthetic drug molecules and natural products, making it an important heterocyclic system in medicinal chemistry .
Synthesis Analysis
The synthesis of DIMPA can be achieved through various methods. One notable approach involves the Fischer indolization–indole N-alkylation sequence . This one-pot, three-component protocol allows for the rapid generation of 1,2,3-trisubstituted indoles. The process utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides, resulting in densely substituted indole products. This method is operationally straightforward, high-yielding, and amenable to the synthesis of diverse indole derivatives .
Chemical Reactions Analysis
DIMPA participates in various chemical reactions due to its indole moiety. Electrophilic substitution readily occurs on the indole ring, leading to the synthesis of diverse derivatives. Researchers have explored its reactivity in the context of antiviral, anti-inflammatory, anticancer, and other biological activities .
Physical And Chemical Properties Analysis
- Melting Point : DIMPA typically melts within the range of 211–213°C .
- FT-IR Spectra : Key absorption bands include 3061 cm⁻¹ (Ar-H stretch), 1538 cm⁻¹ (Ar-C stretch), 3369 cm⁻¹ (NH stretch), 1646 cm⁻¹ (NH bend), and 1705 cm⁻¹ (C=O stretch) .
- 1H-NMR Spectra : Peaks at 4.69 ppm (CH₂-H), 6.68 ppm (CH-H), 7.27 ppm (Ar-H), 7.50 ppm (Ar-H), 7.88 ppm (Ar-H), 8.25 ppm (NH-H), and 9.10 ppm (NOH-H) provide insights into its proton environment .
Mechanism of Action
properties
IUPAC Name |
N,1-dimethyl-N-phenylindol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-12-16(14-10-6-7-11-15(14)17)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODMFEPJESDXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-Dimethyl-N-phenyl-1H-indol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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